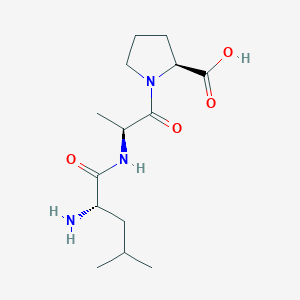
(3-Chloro-4-methoxyphenyl)hydrazine
Descripción general
Descripción
(3-Chloro-4-methoxyphenyl)hydrazine, also known as 3-chloro-4-methoxyphenylhydrazine or CMHP, is a chemical compound with a molecular formula of C7H9ClN2O. It is a colorless, volatile, and flammable solid with a melting point of 65-66°C. CMHP is used as an intermediate in the synthesis of a variety of organic compounds and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activities
One significant application of (3-Chloro-4-methoxyphenyl)hydrazine derivatives is in the synthesis of compounds with potential antidepressant activities. A study by Palaska et al. (2001) explored the synthesis of 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate. These derivatives showed significant reduction in immobility times in the Porsolt Behavioral Despair Test on mice, suggesting potential antidepressant effects. The study highlighted that substituents on the phenyl ring, such as 4-methoxy and 4-chloro, increased antidepressant activity, while bromo and methyl substituents decreased it (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antibacterial and Antifungal Activities
Another application involves the synthesis of coordination compounds with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides. Gulea et al. (2019) investigated these compounds for their antimicrobial and antifungal activities against standard strains such as Staphylococcus aureus, Escherichia coli, and yeast-like fungi. The study contributes to the understanding of the biological activities of such coordination compounds (Gulea et al., 2019).
Synthesis of 1,3,4-Oxadiazoles with Antibacterial Activity
The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles through condensation and cyclization processes shows another application area. Aghekyan et al. (2020) explored this process, leading to compounds tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Aghekyan et al., 2020).
Antimicrobial Agents from Formazans
Formazans synthesized from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole show potential as antimicrobial agents. Sah et al. (2014) provided insights into the synthesis and in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, showcasing the antimicrobial potential of such compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Monitoring Hydrazine In Vivo
Detecting hydrazine in vivo is crucial due to its toxic nature. A novel flavonoid-based sensor was developed for this purpose, capable of enhancing fluorescence intensity in the presence of hydrazine, offering a method for tracking hydrazine exposure in organisms. This sensor could visualize hydrazine in stem cells and zebrafish, providing a valuable tool for environmental protection and biotoxic evaluation (Liu et al., 2014).
Safety and Hazards
“(3-Chloro-4-methoxyphenyl)hydrazine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
(3-chloro-4-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNJVKCSTWNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408887 | |
| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24630-85-1 | |
| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)









